![molecular formula C22H20ClN5O2 B2536128 1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941950-00-1](/img/structure/B2536128.png)
1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of various triazole derivatives, including the exploration of their chemical properties and potential applications. These compounds are synthesized through different chemical reactions, involving the use of specific reagents and conditions to achieve desired structural features and functionalities. For instance, studies have reported on the synthesis of triazole derivatives using base-mediated click azide reactions, exploring their potential as antimicrobial agents against a range of pathogens (Pokhodylo, N. et al., 2021).
Antimicrobial Activities
Several studies have evaluated the antimicrobial activities of triazole derivatives, including their effectiveness against bacterial and fungal strains. These compounds have been shown to possess moderate to good activities, with specific derivatives demonstrating potent antibacterial and antifungal effects. This highlights their potential for development into new antimicrobial agents that could address the challenge of resistant pathogens (Pokhodylo, N. et al., 2021).
Physicochemical Properties
The physicochemical properties of triazole derivatives, including solubility and partitioning processes in biologically relevant solvents, have been studied to understand their pharmacological relevance better. These properties are critical for assessing the compound's bioavailability and its distribution within biological systems, which can influence its efficacy as a drug. For example, the solubility of a novel antifungal compound in different solvents was determined, providing insight into its adsorption potential and interaction with biological media (Volkova, T. et al., 2020).
Enzyme Inhibition
Triazole derivatives have also been investigated for their enzyme inhibition properties, particularly in relation to lipase and α-glucosidase enzymes. These studies are crucial for developing new therapeutic agents for diseases where enzyme regulation is a potential treatment pathway, such as diabetes and obesity. Research has identified compounds with significant enzyme inhibition activity, indicating their therapeutic potential in managing these conditions (Bekircan, O. et al., 2015).
properties
IUPAC Name |
1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-7-4-5-10-18(13)24-21(29)20-14(2)28(27-26-20)12-19-15(3)30-22(25-19)16-8-6-9-17(23)11-16/h4-11H,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXDFSCHUPGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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